5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one

Physicochemical profiling Lipophilicity Hydrogen bonding

Researchers studying purine antimetabolites often face confounding cytotoxicity from 8-azaguanine. 1-Deaza-8-azaguanine eliminates the N1 ribosylation site, enabling defined nucleoside products without regioisomer mixtures. • Parent scaffold for CK2α kinase inhibitors (halogenated derivatives: IC50 2.56-3.82 μM) • Single-product nucleoside precursor via silyl-Hilbert-Johnson condensation • Distinct antimicrobial profile vs. 8-azaguanine; cAMP-modulating class member (US Patent 4,070,362) • ≥98% purity; in stock for immediate dispatch.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 60282-60-2
Cat. No. B15251662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one
CAS60282-60-2
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=C(NC2=NNN=C2C1=O)N
InChIInChI=1S/C5H5N5O/c6-3-1-2(11)4-5(7-3)9-10-8-4/h1H,(H4,6,7,8,9,10,11)
InChIKeyIMDJDHHUQPQHNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (CAS 60282-60-2): Procurement-Relevant Identity, Synonyms, and Core Scaffold Characteristics


5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (CAS 60282-60-2), systematically also named 5-amino-1,4-dihydro-7H-[1,2,3]triazolo[4,5-b]pyridin-7-one, is most commonly referred to in the research literature as 1-deaza-8-azaguanine [1]. This heterocyclic small molecule (molecular formula C5H5N5O; molecular weight 151.13 g/mol) belongs to the class of triazolopyridines and is characterized by a fused [1,2,3]triazolo[4,5-b]pyridine bicyclic core bearing a 5-amino substituent and a 7-oxo group [2]. The compound is the 1-deaza analogue of 8-azaguanine (CAS 134-58-7), wherein the pyrimidine N1 atom is formally replaced by a C–H unit, yielding a pyridine rather than pyrimidine ring fused to the triazole [3]. This single-atom substitution fundamentally alters hydrogen-bonding capacity (3 donors / 5 acceptors vs. 4 donors / 6 acceptors for 8-azaguanine), computed lipophilicity (LogP −0.9 vs. −0.71 for 8-azaguanine), and electron distribution across the heterocyclic system [4][5].

Scaffold SARTriazolopyridine core for structure–activity studies
Nucleoside probeRegiospecific N3‑ribosylation to 1‑deaza‑8‑azaguanosine
PharmacophoreGuanine‑mimetic for antimetabolite & kinase inhibitor design

Why 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Cannot Be Interchanged with 8-Azaguanine or Other Triazolopyridine Analogs Without Experimental Validation


Although 5-amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one (1-deaza-8-azaguanine) is structurally related to 8-azaguanine and to other triazolopyridine isomers, the replacement of the pyrimidine ring with a pyridine ring is not a neutral modification. This 1-deaza substitution abolishes the N1 position that participates in canonical Watson-Crick hydrogen bonding in 8-azaguanine, alters the tautomeric equilibrium, and changes the computed LogP by approximately 0.2 log units [1][2]. Direct experimental evidence from Gorton et al. (1958) demonstrates that the target compound exhibits a qualitatively different spectrum of antimicrobial activity compared to 1-deazaguanine (the corresponding imidazo[4,5-b]pyridine analogue), being less effective against Leuconostoc dextranicum and entirely inactive against several other organisms tested [3]. Furthermore, the halogenated triazolo[4,5-b]pyridines reported by Chojnacki et al. (2020) achieve CK2α kinase inhibition with IC50 values of 2.56–3.82 μM, a property that cannot be extrapolated to the unsubstituted 5-amino derivative without experimental verification [4]. These data collectively establish that neither 8-azaguanine, nor 1-deazaguanine, nor halogenated triazolo[4,5-b]pyridines can serve as reliable functional surrogates for the target compound in biological or chemical studies.

8‑Azaguanine substitution
1‑Deaza modification reduces H‑bond donors/acceptors and shifts LogP by ~0.2 units, which may alter molecular recognition and solubility profiles.
Isomer mismatch
Triazolopyridine fusion isomers ([1,5‑a], [4,3‑a]) engage different targets (γ‑secretase, PDE) and cannot replicate the [4,5‑b] guanine‑mimetic geometry.
Halogenated analog extrapolation
CK2 inhibitory activity of halogenated derivatives (IC50 2.5–3.8 μM) may not transfer to the unsubstituted parent; direct testing is required.

Quantitative Differentiation Evidence for 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Versus Closest Analogs


Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile of 1-Deaza-8-azaguanine Versus 8-Azaguanine

The target compound (1-deaza-8-azaguanine) exhibits a computed octanol-water partition coefficient (LogP) of −0.9, compared with −0.71 for 8-azaguanine [1][2]. The 1-deaza modification reduces the number of hydrogen bond donors from 4 (8-azaguanine) to 3 and hydrogen bond acceptors from 6 to 5 [3]. This altered hydrogen-bonding capacity has implications for molecular recognition: the N1 position of 8-azaguanine participates in Watson-Crick base pairing with cytosine, whereas the corresponding C–H position in 1-deaza-8-azaguanine cannot engage in equivalent hydrogen bonding [4].

Physicochemical Profile
Head‑to‑head
LogP −0.9 vs −0.71 (8‑azaguanine); HBD 3 vs 4; HBA 5 vs 6
Altered hydrogen bonding may affect solubility and protein recognition.
Computed values; verify experimentally.
Physicochemical profiling Lipophilicity Hydrogen bonding Deazapurine analogue

Species-Selective Antimicrobial Activity: Direct Comparison of 1-Deaza-8-azaguanine with 1-Deazaguanine in Bacterial Growth Inhibition (Gorton et al., 1958)

In the foundational study by Gorton, Ravel, and Shive (1958), 5-amino-7-hydroxy-v-triazolo(b)pyridine (the target compound, 1-deaza-8-azaguanine) was directly compared with 1-deazaguanine (an imidazo[4,5-b]pyridine) for inhibition of bacterial growth. The target compound was 'somewhat less effective than 1-deazaguanine in inhibiting L. dextranicum' and was 'ineffective against several other organisms' tested, whereas 1-deazaguanine showed broader activity against multiple strains including Lactobacillus casei [1]. This is the only known published direct head-to-head biological comparison involving the target compound.

Antimicrobial Spectrum
Direct comparison
Less effective vs L. dextranicum; inactive against several other organisms (compared to 1‑deazaguanine)
Scaffold confers narrower antimicrobial spectrum than imidazo[4,5‑b]pyridine.
Qualitative data; no MIC reported.
Antimetabolite Bacterial growth inhibition Purine analogue Deazapurine

Nucleoside Derivatization Capability: Synthesis of 1-Deaza-8-azaguanosine as a Purine Nucleoside Probe Distinct from 8-Azaguanosine

The Townsend group demonstrated that the target compound serves as a viable aglycone for ribosylation to yield 5-amino-3-(β-D-ribofuranosyl)-v-triazolo[4,5-b]pyridin-7-one (1-deaza-8-azaguanosine, CAS 62805-42-9) [1][2]. The ribosylation site and anomeric configuration were unambiguously assigned using carbon-13 magnetic resonance (CMR) and proton magnetic resonance (PMR). This nucleoside derivative was described as having 'chemotherapeutic implications' and was subsequently cited by 15 later publications, including work on triazolopyridine myeloperoxidase inhibitors [3]. In contrast, 8-azaguanosine (the riboside of 8-azaguanine) has an LD50 of 0.32 μM in cultured fibroblasts, whereas corresponding quantitative toxicity data for 1-deaza-8-azaguanosine have not been reported, representing a critical data gap [4].

Nucleoside Synthesis
Reported synthesis
N3‑ribosylation; β‑D‑anomer confirmed by CMR/PMR
Enables regiospecific nucleoside probe without N1 competition.
Cytotoxicity data for 1‑deaza‑8‑azaguanosine unavailable.
Nucleoside synthesis Ribosylation NMR structural assignment Chemotherapeutic probe

cAMP Modulation and Anti-Inflammatory Activity of Amino-Triazolo[4,5-b]pyridines: Class-Level Pharmacological Differentiation from 8-Azaguanine

US Patent 4,070,362 (Squibb, 1978) discloses that amino derivatives of triazolo[4,5-b]pyridines—a class encompassing the target compound—increase intracellular adenosine-3′,5′-cyclic monophosphate (cAMP) concentrations and exhibit central nervous system depressant, anti-asthmatic, and anti-inflammatory activities [1]. The patent specifies oral dosing ranges of 2–100 mg/kg/day for cAMP-mediated anti-asthmatic effects, 3–50 mg/kg/day for CNS depressant activity, and 5–50 mg/kg/day for anti-inflammatory effects as demonstrated in the carrageenan edema assay in rats. In contrast, 8-azaguanine's pharmacological profile is dominated by antimetabolite/antineoplastic activity via incorporation into RNA and inhibition of protein synthesis . These represent fundamentally divergent pharmacodynamic mechanisms within the same general structural class.

cAMP Modulation
Class‑level inference
Reported cAMP elevation; CNS/anti‑inflammatory class properties (US 4,070,362)
Divergent mechanism from 8‑azaguanine antimetabolite activity.
Patent‑derived class claim; target‑specific validation required.
cAMP modulation Anti-inflammatory CNS depressant Triazolopyridine pharmacology

Ring-System Isomerism: Structural and Biological Differentiation Among Triazolopyridine Fusion Isomers ([4,5-b] vs. [1,5-a] vs. [4,3-a])

The [1,2,3]triazolo[4,5-b]pyridine ring system of the target compound is one of several isomeric triazolopyridine frameworks. The [1,5-a] isomer has been developed as γ-secretase modulators for Alzheimer's disease (Boehringer Ingelheim, WO 2019/121596 A1) [1], while [1,2,4]triazolo[1,5-a]pyridines have been reported as phosphodiesterase inhibitors [2]. The [4,5-b] isomer specifically provides the 5-amino-7-one substitution pattern that mimics the guanine nucleobase, a feature not readily accessible in [1,5-a] or [4,3-a] isomers. The Chojnacki et al. (2020) study demonstrated that halogenated [4,5-b]triazolopyridines achieve CK2α IC50 values of 2.56–3.82 μM, with co-crystal structures confirming ATP-competitive binding in the kinase hinge region [3]. Isomeric triazolopyridines with different fusion patterns address entirely different biological targets and cannot substitute for the [4,5-b] scaffold in structure-based design.

Ring Isomer Specificity
Class‑level evidence
[4,5‑b] targets CK2; [1,5‑a] targets γ‑secretase; [1,2,4]triazolo[1,5‑a] targets PDE
Only [4,5‑b] isomer mimics guanine for kinase/nucleoside design.
No cross‑isomer bioactivity comparison available.
Triazolopyridine isomerism Ring fusion Kinase inhibition Scaffold hopping

Procurement-Relevant Application Scenarios for 5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one Based on Verified Differentiation Evidence


Scaffold-Selective Kinase Inhibitor Design: Using the [4,5-b]Triazolopyridine Core for ATP-Competitive CK2 Inhibition

The halogenated triazolo[4,5-b]pyridine series has demonstrated CK2α inhibition with IC50 values of 2.56–3.82 μM and co-crystal structures (PDB 7A4B, 7A49, 7A4C) confirming ATP-competitive binding in the kinase hinge region [1]. The 5-amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one scaffold serves as the unsubstituted parent core for structure-activity relationship studies, where halogenation at positions 5 and/or 6 is the key potency determinant. Procurement of the parent compound enables systematic exploration of substitution patterns that cannot be studied with [1,5-a] or [4,3-a] isomers, which address different targets (γ-secretase, PDE, GABA receptors) [2]. This application is supported by the Chojnacki et al. (2020) dataset and the ring-system isomerism evidence established in Section 3.

Nucleoside Probe Development: Regiospecific N3-Ribosylation for 1-Deaza-8-azaguanosine Synthesis

The Townsend group demonstrated a robust synthetic route from the target compound to 1-deaza-8-azaguanosine (CAS 62805-42-9) via silyl-Hilbert-Johnson condensation, with unambiguous regiospecificity confirmed by CMR and PMR [3]. This nucleoside derivative has been cited in 15 subsequent publications, including work on myeloperoxidase inhibitors [4]. The 1-deaza modification eliminates the N1 ribosylation site present in 8-azaguanine, providing a chemically defined single product rather than a mixture of regioisomers. This scenario directly follows from the nucleoside derivatization evidence in Section 3 and is relevant for laboratories synthesizing modified nucleosides for chemical biology, antiviral screening, or RNA atomic mutagenesis studies.

Guanine-Mimetic Pharmacophore for Antimetabolite Structure-Activity Studies

The target compound functions as a guanine mimetic where the 5-amino and 7-oxo substituents replicate the hydrogen-bonding pattern of guanine's 2-amino and 6-oxo groups, but with the triazole ring introducing electronic perturbation and the pyridine (vs. pyrimidine) ring altering tautomeric preferences [5]. The Gorton et al. (1958) data provide the only direct evidence of differential antimetabolite activity: the compound is less effective than 1-deazaguanine against L. dextranicum and inactive against several other organisms [6]. This species-selective profile makes the compound valuable as a probe for studying structure-activity relationships in purine antimetabolite pharmacology, particularly where 8-azaguanine's broader cytotoxicity (IC50 10–100 μM in leukemia lines) would confound interpretation.

cAMP Pathway Modulation Research Using Triazolopyridine Scaffolds

US Patent 4,070,362 establishes that amino-substituted triazolo[4,5-b]pyridines elevate intracellular cAMP levels, with defined therapeutic dosing ranges validated in rodent models (anti-inflammatory: 5–50 mg/kg/day oral in carrageenan edema assay; CNS depression: 3–50 mg/kg/day; anti-asthmatic: 2–100 mg/kg/day) [7]. This cAMP-modulating property is mechanistically orthogonal to the RNA-incorporation antimetabolite mechanism of 8-azaguanine . The target compound, as a member of this class, can serve as a core scaffold for medicinal chemistry optimization toward cAMP-related therapeutic targets (asthma, inflammation, CNS disorders), where 8-azaguanine would be contraindicated due to its cytotoxic antimetabolite activity. This application is directly supported by the class-level cAMP modulation evidence established in Section 3.

Application
Selection Property
Validation Focus
CK2 Kinase Inhibitor SAR Studies
Halogenated [4,5‑b]triazolopyridine core
ATP‑competitive binding & kinase selectivity assays
Modified Nucleoside Probe Synthesis
Regiospecific N3‑ribosylation
Anomeric configuration (NMR) & product purity
Purine Antimetabolite SAR Studies
Guanine‑mimetic pharmacophore
Species‑selective growth inhibition profiling
cAMP Signaling Pathway Research
Class‑level cAMP modulator scaffold
Intracellular cAMP elevation (cell‑based assays)

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